molecular formula C7H8BNO3 B038032 4-Aminocarbonylphenylboronic acid CAS No. 123088-59-5

4-Aminocarbonylphenylboronic acid

Cat. No.: B038032
CAS No.: 123088-59-5
M. Wt: 164.96 g/mol
InChI Key: GNRHNKBJNUVWFZ-UHFFFAOYSA-N
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Description

4-Aminocarbonylphenylboronic acid, also known as 4-Carbamoylbenzeneboronic acid, is an organoboron compound with the molecular formula C7H8BNO3. This compound is characterized by the presence of a boronic acid group and an amide group attached to a benzene ring. It is widely used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

4-Aminocarbonylphenylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzeneboronic acid with ammonia under reducing conditions to form the desired product. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas as the reducing agent. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

4-Aminocarbonylphenylboronic acid undergoes various types of chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling Reaction: : This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base. The reaction conditions typically include a temperature range of 80-120°C and the use of solvents such as toluene or ethanol. The major product formed is a biaryl compound .

  • Sonogashira Coupling Reaction: : This reaction involves the coupling of this compound with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions include a temperature range of 60-100°C and the use of solvents such as tetrahydrofuran or dimethylformamide. The major product formed is an aryl alkyne .

  • Buchwald-Hartwig Amination: : This reaction involves the coupling of this compound with amines in the presence of a palladium catalyst and a base. The reaction conditions include a temperature range of 80-120°C and the use of solvents such as toluene or dioxane. The major product formed is an aryl amine .

Properties

IUPAC Name

(4-carbamoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRHNKBJNUVWFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372260
Record name 4-Carbamoylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123088-59-5
Record name 4-Carbamoylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminocarbonylphenylboronic acid
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Q & A

Q1: What is the role of 4-Carbamoylphenylboronic acid in the synthesis of the MK2 inhibitor?

A1: 4-Carbamoylphenylboronic acid serves as a crucial building block in the final step of a three-step microwave-assisted synthesis of a MK2 inhibitor []. It undergoes a Suzuki-Miyaura cross-coupling reaction with a 3-amino-4-bromopyrazole derivative in the presence of a palladium catalyst under microwave irradiation []. This reaction forms a carbon-carbon bond, attaching the 4-carbamoylphenyl moiety to the pyrazole ring, yielding the target 4-arylpyrazole MK2 inhibitor [].

Q2: How efficient is the Suzuki-Miyaura coupling reaction involving 4-Carbamoylphenylboronic acid in this synthesis?

A2: The research paper highlights that the Suzuki-Miyaura reaction utilizing 4-Carbamoylphenylboronic acid is "fast and relatively efficient" under microwave irradiation []. This specific step, combined with the two preceding steps, allows for the synthesis of the target MK2 inhibitor in a 35% overall yield []. While the paper doesn't provide specific details about the individual step yield for the Suzuki-Miyaura coupling, it indicates the reaction contributes to the overall effectiveness of the synthetic route.

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